N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
説明
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-methylbenzyl group at position 5 and a benzofuran-2-carboxamide moiety linked via an ethyl chain at position 1. The pyrazolo-pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity.
特性
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-16-6-2-3-8-18(16)14-28-15-26-22-19(24(28)31)13-27-29(22)11-10-25-23(30)21-12-17-7-4-5-9-20(17)32-21/h2-9,12-13,15H,10-11,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQSFCZQQALCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is part of a broader class of pyrazolo[3,4-d]pyrimidines, which have been studied for their biological activities, particularly as kinase inhibitors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is C20H19N5O2, with a molecular weight of approximately 393.47 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
1. Kinase Inhibition
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, studies have shown that similar compounds can selectively inhibit CDK2 and CDK9 with IC50 values in the micromolar range. For instance, one study reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9 .
2. Anti-inflammatory Effects
Compounds derived from pyrazolo[3,4-d]pyrimidine scaffolds have demonstrated significant anti-inflammatory properties. A review highlighted that certain derivatives effectively suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) . This suggests potential therapeutic applications in treating inflammatory diseases.
3. Antitumor Activity
The compound's structural characteristics suggest it may possess antitumor properties. Similar pyrazolo derivatives have shown antiproliferative effects against various cancer cell lines, including HeLa and HCT116 cells. These compounds often act by inducing apoptosis and inhibiting cell proliferation through CDK inhibition .
Case Studies
The primary mechanism through which N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide exerts its biological effects is through the selective inhibition of CDKs. By interfering with the kinase activity necessary for cell cycle progression, these compounds can effectively halt the proliferation of cancer cells and reduce inflammatory responses.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing the pyrazolo[3,4-d]pyrimidinone core but differing in substituents and appended functional groups.
Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Diversity: The target compound incorporates a benzofuran-2-carboxamide group, which distinguishes it from analogs bearing benzenesulfonamide (e.g., ), ethoxybenzamide (e.g., ), or trifluoromethylbenzamide (e.g., ). Benzofuran’s oxygen atom may facilitate hydrogen bonding or π-π stacking in biological systems. Fluorination is prevalent in analogs (e.g., 3-fluorophenyl in , 2-fluorobenzyl in ), which can modulate electronic properties and metabolic stability.
Molecular Weight and Complexity: The chromenone-containing compound () has the highest molecular weight (589.1) due to its fused chromen-4-one ring and additional sulfonamide group. This complexity may impact bioavailability compared to the target compound.
Functional Group Impact :
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction yields be optimized?
The synthesis involves multi-step heterocyclic assembly, including palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates. Key steps include:
- Pyrazolo-pyrimidine core formation : Cyclocondensation of hydrazine derivatives with β-keto esters under reflux (toluene, 110°C, 12 h).
- Benzofuran coupling : Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃) or nucleophilic substitution. Optimization strategies:
- Use anhydrous conditions (Karl Fischer titration <50 ppm H₂O) for moisture-sensitive steps.
- Purify via gradient HPLC (C18 column, acetonitrile/water, 0.1% TFA) to achieve >95% purity .
Q. What analytical techniques are essential for confirming structural integrity?
- Single-crystal X-ray diffraction : Resolve core geometry using SHELXL refinement (R factor <0.05) .
- 2D NMR (¹H-¹³C HSQC/HMBC) : Verify connectivity of the pyrazolo-pyrimidine and benzofuran moieties.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with ±2 ppm accuracy .
Q. How can researchers ensure reproducibility in multi-step synthesis?
- Document reaction progress via TLC (silica GF254, UV/iodine visualization).
- Standardize quenching protocols (e.g., ice-cold saturated NH₄Cl for Pd-mediated reactions).
- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative ¹H NMR yield calculations .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts) be resolved?
- Perform variable-temperature NMR (25–50°C) to assess conformational dynamics.
- Compare experimental data with DFT calculations (B3LYP/6-311+G(d,p)) for optimized geometries.
- Recrystallize in alternative solvents (DMSO/water vs. ethanol/ethyl acetate) to rule out polymorphism via X-ray diffraction .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Microbatch crystallization : Screen 48 solvent combinations (e.g., PEG 4000, isopropanol) under paraffin oil.
- Twinned data refinement : Use SHELXD for structure solution and JANA2006 for pseudo-merohedral twin refinement.
- For low-resolution data (<1.0 Å), apply SHELXE density modification .
Q. How can computational modeling predict biological target interactions?
- Molecular docking : Use AutoDock Vina with target protein PDB structures (e.g., kinases).
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability.
- QSAR models : Train on pyrazolo-pyrimidine derivatives to predict activity cliffs .
Q. What methods identify competing reaction pathways (e.g., dimerization) during synthesis?
- In situ FTIR : Monitor carbonyl (1700–1750 cm⁻¹) and amine (3300 cm⁻¹) transformations.
- LC-MS with ESI : Detect transient intermediates (e.g., dimer m/z 800–1000).
- Kinetic profiling : Vary concentrations (0.1–1.0 M) and temperatures (10–50°C) to isolate rate laws .
Data Contradiction Analysis
Q. How should conflicting bioactivity results between in vitro and cell-based assays be interpreted?
- Assess membrane permeability via PAMPA (artificial membrane assay).
- Quantify protein binding (e.g., SPR) to differentiate target engagement vs. off-target effects.
- Validate with metabolite profiling (LC-HRMS) to rule out in situ degradation .
Q. What experimental designs reconcile inconsistent enzyme inhibition data?
- Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry).
- Control for redox interference (e.g., DTT stabilization).
- Apply global fitting (e.g., GraphPad Prism) to distinguish competitive vs. non-competitive inhibition .
Methodological Tables
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